molecular formula C7H8N2O5S B3022569 4-methoxy-3-nitrobenzenesulfonamide CAS No. 22939-93-1

4-methoxy-3-nitrobenzenesulfonamide

Cat. No. B3022569
M. Wt: 232.22 g/mol
InChI Key: JESBYSXPKUMFRV-UHFFFAOYSA-N
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Patent
US04211776

Procedure details

0.1 mol (23.2 g) of 4-methoxy-5-nitrobenzenesulphonamide is dissolved in 300 ml of absolute alcohol and 10 g of nickel prepared by the RANEY process are added. The solution is hydrogenated at atmospheric pressure and at room temperature while stirring. The catalyst is separated and then washed with two portions of 50 ml of alcohol; the solution is concentrated under reduced pressure; the 3-amino-4-methoxybenzenesulphonamide crystallizes.
Quantity
23.2 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:5][CH:4]=1>[Ni]>[NH2:9][C:8]1[CH:7]=[C:6]([S:12]([NH2:15])(=[O:13])=[O:14])[CH:5]=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1[N+](=O)[O-])S(=O)(=O)N
Name
alcohol
Quantity
300 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is hydrogenated at atmospheric pressure and at room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst is separated
WASH
Type
WASH
Details
washed with two portions of 50 ml of alcohol
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the 3-amino-4-methoxybenzenesulphonamide crystallizes

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C=CC1OC)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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